molecular formula C9H4Cl2FN B1528790 2,5-Dichloro-8-fluoroquinoline CAS No. 1342357-62-3

2,5-Dichloro-8-fluoroquinoline

Cat. No.: B1528790
CAS No.: 1342357-62-3
M. Wt: 216.04 g/mol
InChI Key: WKGWOTQFFHUKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-8-fluoroquinoline is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its biological activity and chemical properties, making this compound a compound of significant interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-8-fluoroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dichloroaniline with fluorinated reagents under acidic or basic conditions to form the quinoline ring . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-8-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and may require the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while oxidation and reduction can produce quinoline N-oxides or reduced quinoline derivatives .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-8-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes involved in DNA synthesis and repair. The compound can inhibit the activity of these enzymes, leading to the disruption of cellular processes and ultimately cell death . This mechanism is similar to that of other fluoroquinolines, which are known to target bacterial DNA gyrase and topoisomerase IV .

Properties

IUPAC Name

2,5-dichloro-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGWOTQFFHUKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342357-62-3
Record name 2,5-dichloro-8-fluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-8-fluoroquinoline
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-8-fluoroquinoline
Reactant of Route 3
2,5-Dichloro-8-fluoroquinoline
Reactant of Route 4
2,5-Dichloro-8-fluoroquinoline
Reactant of Route 5
2,5-Dichloro-8-fluoroquinoline
Reactant of Route 6
2,5-Dichloro-8-fluoroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.